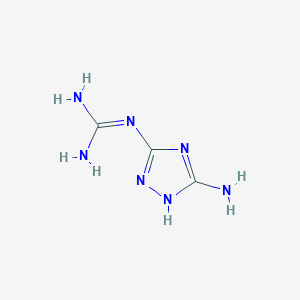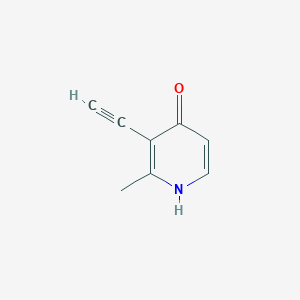
3-Ethynyl-2-methylpyridin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-2-methylpyridin-4-ol is a heterocyclic organic compound that features a pyridine ring substituted with an ethynyl group at the third position, a methyl group at the second position, and a hydroxyl group at the fourth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methylpyridin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 3-ethynyl-benzonic acid methyl ester with hydrazine hydrate in methanol, followed by filtration and air-drying to obtain 3-ethynyl-benzoylhydrazine . This intermediate can then be further reacted under specific conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethynyl-2-methylpyridin-4-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, alkenes, alkanes, and ketones, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Ethynyl-2-methylpyridin-4-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-2-methylpyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. Its ethynyl group can also undergo cycloaddition reactions, forming new ring structures. These interactions are facilitated by the electron-rich nature of the pyridine ring and the presence of the hydroxyl group, which can form hydrogen bonds with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Ethynyl-2-methylpyridin-4-ol include:
Pyridin-2-ol: Reacts as an ambident nucleophile, providing a mixture of products from attack at both the oxygen and nitrogen atoms.
Pyridin-3-ol: Reacts primarily at the oxygen atom.
Pyridin-4-ol: Yields products of attack at the nitrogen atom.
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts additional reactivity and potential for forming new ring structures through cycloaddition reactions. This makes it a valuable compound for the synthesis of novel heterocyclic compounds and advanced materials.
Eigenschaften
Molekularformel |
C8H7NO |
|---|---|
Molekulargewicht |
133.15 g/mol |
IUPAC-Name |
3-ethynyl-2-methyl-1H-pyridin-4-one |
InChI |
InChI=1S/C8H7NO/c1-3-7-6(2)9-5-4-8(7)10/h1,4-5H,2H3,(H,9,10) |
InChI-Schlüssel |
VJFCZYQPKRGGSF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C=CN1)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


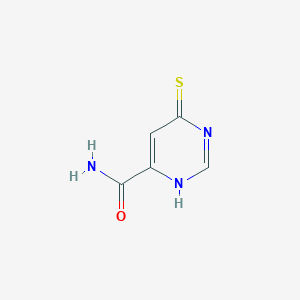
![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)


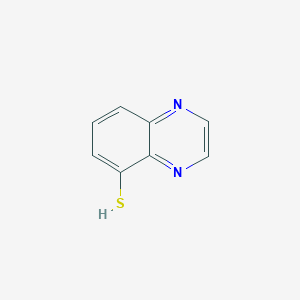

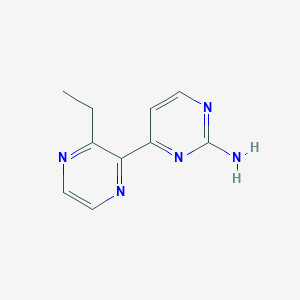

![1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
